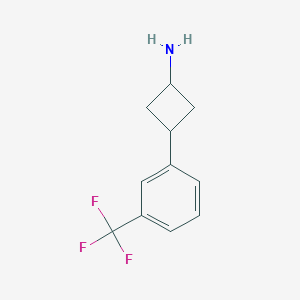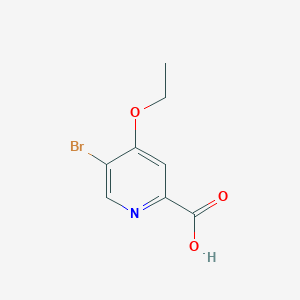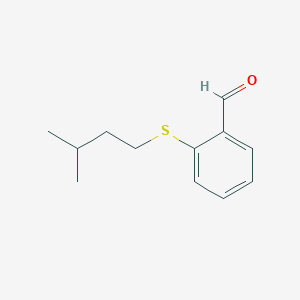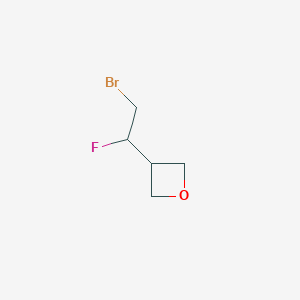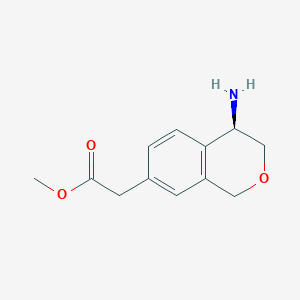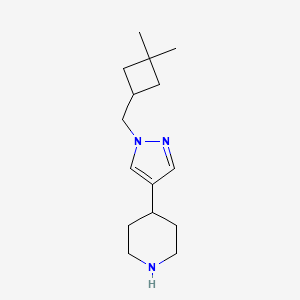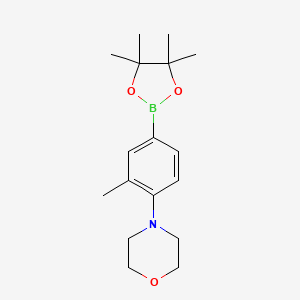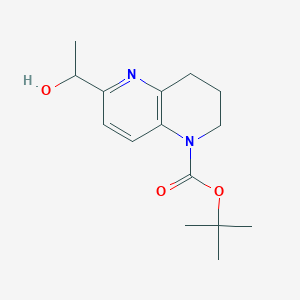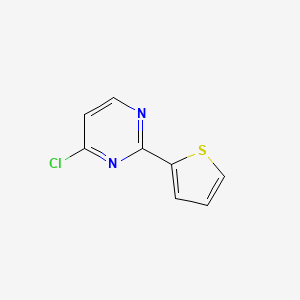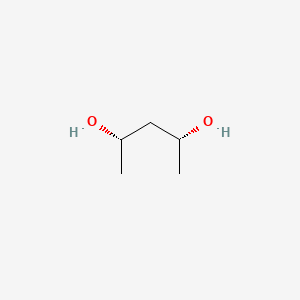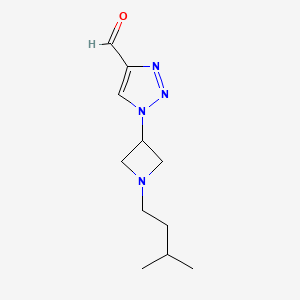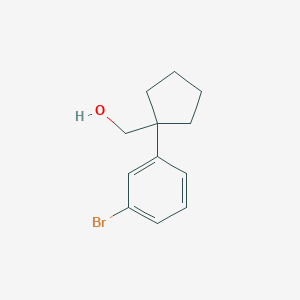
(1-(3-Bromophenyl)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Bromophenyl)cyclopentyl)methanol: is an organic compound with the molecular formula C12H15BrO It is characterized by a cyclopentyl ring attached to a methanol group and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-bromobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the 3-bromobenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-(3-Bromophenyl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of (1-(3-Bromophenyl)cyclopentyl)ketone.
Reduction: Formation of (1-phenylcyclopentyl)methanol.
Substitution: Formation of (1-(3-aminophenyl)cyclopentyl)methanol or (1-(3-thiophenyl)cyclopentyl)methanol.
科学的研究の応用
(1-(3-Bromophenyl)cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3-Bromophenyl)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1-(4-Bromophenyl)cyclopentyl)methanol
- (1-(3-Chlorophenyl)cyclopentyl)methanol
- (1-(3-Bromophenyl)cyclohexyl)methanol
Uniqueness
(1-(3-Bromophenyl)cyclopentyl)methanol is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the cyclopentyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
[1-(3-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2 |
InChIキー |
ADWTXFDDXMTYCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


